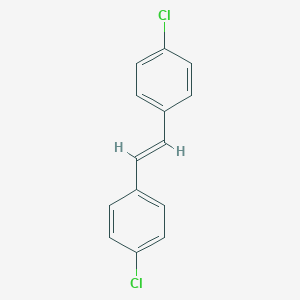

4,4'-Dichloro-trans-stilbene

Übersicht

Beschreibung

4,4’-Dichloro-trans-stilbene (DCS) is a compound with the molecular formula C14H10Cl2 . It has a molecular weight of 249.1 g/mol . The IUPAC name for this compound is 1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene . It is a derivative of stilbene, a fundamental molecule with several important biological and technological properties .

Molecular Structure Analysis

The molecule of 4,4’-Dichloro-trans-stilbene is not planar. The most populated conformations are a couple of symmetry-related, propeller-like structures, belonging to the C2 point group, characterized by the phenyl rings disrotated of about 18.7° with respect to the vinyl plane . There are also a couple of symmetry-related Ci structures where the rings are parallel, like the pedals of a cycle, having the two rings conrotated of an angle of ∼18.7° with respect to the vinyl fragment .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dichloro-trans-stilbene include a molecular weight of 249.1 g/mol, a XLogP3-AA of 5.4, and a complexity of 197 . It has 0 hydrogen bond donor count, 0 hydrogen bond acceptor count, and 2 rotatable bonds . The exact mass and monoisotopic mass are 248.0159557 g/mol . The topological polar surface area is 0 Ų .

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Photoreactions

- 4,4'-Dichloro-trans-stilbene displays unique photophysical properties, exhibiting excimer emission and photoreactions. Studies have shown that in its crystalline form, it can undergo photodimerization to yield specific dimeric compounds (Cohen et al., 1970).

- Its structural influence significantly affects its excimer emission, as observed in various studies. Different crystalline forms of substituted trans-stilbenes have shown varied excimer emissions, correlating with their structural attributes (Cohen, Ludmer, & Yakhot, 1975).

Conformational Studies

- The conformational distribution of this compound in solution has been investigated using Liquid Crystal NMR Spectroscopy. This research helps understand the mechanisms behind its biological properties, revealing that the molecule is not planar and adopts specific propeller-like and symmetry-related structures (Celebre, De Luca, & Di Pietro, 2013).

Photoinduced Intramolecular Charge Transfer

- The photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, including this compound derivatives, has been studied. These studies highlight the formation of twisted intramolecular charge transfer states, dependent on the substituents, providing insights into its photochemical dynamics (Yang, Liau, Wang, & Hwang, 2004).

Fluorescence Enhancement Studies

- Fluorescence enhancement in trans-4-aminostilbene by N-phenyl substitutions, including 4,4'-Dichloro derivatives, has been examined. This research reveals significant insights into the fluorescence properties of these compounds and their potential applications (Yang, Chiou, & Liau, 2002).

Applications in Metal-Organic Frameworks (MOFs)

- Zinc metal-organic frameworks (MOFs) using stilbene linkers, including trans-4,4'-stilbene derivatives, have been prepared. These MOFs demonstrate the impact of ligand environments on optical properties, suggesting potential applications in sensor technologies (Bauer et al., 2007).

Organic Material and Protein Organization

- Stilbene derivatives, including trans-stilbene-(4,4'-diisothiocyanate)-2,2'-disulfonic acid, have been utilized as bifunctional reagents for organizing organic materials and proteins onto electrode surfaces, indicating their potential in electrochemical applications (Katz, Riklin, & Willner, 1993).

Vibrational Spectroscopy and X-Ray Studies

- Detailed vibrational spectroscopy and X-ray studies of amino derivatives of trans-stilbene, including 4,4'-dichloro variants, provide insights into their structural and spectroscopic properties, crucial for applications in materials science and biomedical investigations (Solovyeva et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that stilbenes, a class of compounds to which 4,4’-dichloro-trans-stilbene belongs, have been found to have many biological actions . They are known to interact with various targets in the body, leading to a range of effects.

Mode of Action

The mode of action of 4,4’-Dichloro-trans-stilbene involves its interaction with its targets, leading to changes in cellular processes. It is known that stilbenes can have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Biochemical Pathways

Stilbenes, including 4,4’-Dichloro-trans-stilbene, affect several biochemical pathways. They are known to regulate fat metabolism through various pathways, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . These pathways are crucial for maintaining the body’s energy balance and overall health.

Pharmacokinetics

It is known that stilbenes, in general, have low oral bioavailability . This is an important factor that can impact the compound’s bioavailability and effectiveness.

Result of Action

The result of the action of 4,4’-Dichloro-trans-stilbene is the modulation of various biological processes. For example, it has been found to increase apoptosis and autophagy in certain types of cancer cells . This can lead to a reduction in tumor growth and potentially contribute to cancer treatment.

Action Environment

The action of 4,4’-Dichloro-trans-stilbene can be influenced by various environmental factors. For instance, the conformational equilibrium of the compound in solution could play a role in its biological properties . The most populated conformations found are the couple of symmetry-related, propeller-like structures, belonging to the C2 point group and characterized by the phenyl rings disrotated of about 18.7° with respect to the vinyl plane .

Biochemische Analyse

Cellular Effects

The cellular effects of 4,4’-Dichloro-trans-stilbene are currently unknown. It is known that stilbenes can have significant effects on cells. For example, the resveratrol analog 4,4′-dihydroxy-trans-stilbene has been shown to suppress transformation in normal mouse fibroblasts and inhibit proliferation and invasion of human breast cancer cells .

Molecular Mechanism

It is known that stilbenes can modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .

Temporal Effects in Laboratory Settings

It is known that stilbenes can freely interconvert under UV light exposure .

Dosage Effects in Animal Models

Many stilbenes tested in animal studies have demonstrated beneficial effects .

Metabolic Pathways

It is known that resveratrol, a well-known stilbene, is metabolised by the gut microbiota to dihydroresveratrol, lunularin (LUNU), and 3,4′-dihydroxy-trans-stilbene (DHST) .

Subcellular Localization

It is known that stilbene synthase, an enzyme involved in the synthesis of stilbenes, can be localized in various subcellular compartments in response to UV-C irradiation .

Eigenschaften

IUPAC Name |

1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELCIURRBCOJDX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-74-4 | |

| Record name | NSC33448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

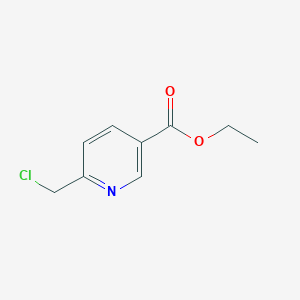

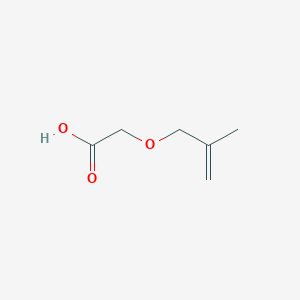

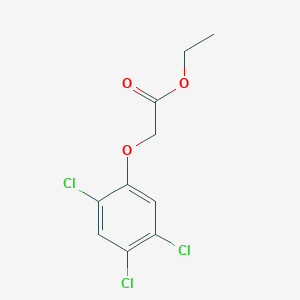

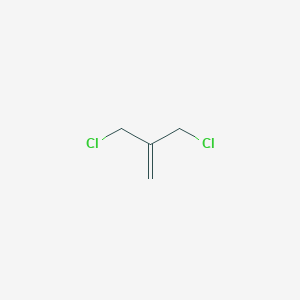

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

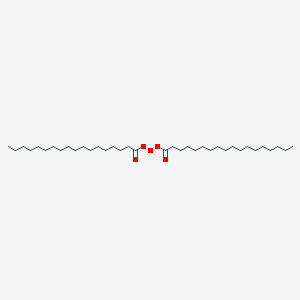

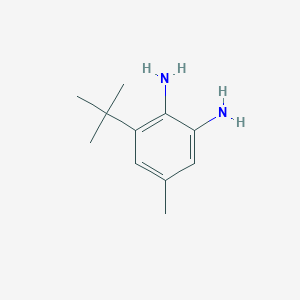

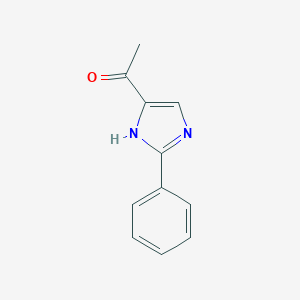

Feasible Synthetic Routes

Q1: What was the main finding of the research paper "The stable conformations of 4,4′-dichloro-trans-stilbene in solution by liquid crystal NMR spectroscopy"?

A1: The research paper investigated the stable conformations of 4,4'-Dichloro-trans-stilbene in solution using liquid crystal NMR spectroscopy. While the abstract doesn't provide specific results, it indicates that the study aimed to determine the preferred three-dimensional shape of the molecule in a liquid crystal environment. [] This type of information is crucial for understanding how the molecule might interact with other molecules and could be relevant for potential applications in materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.